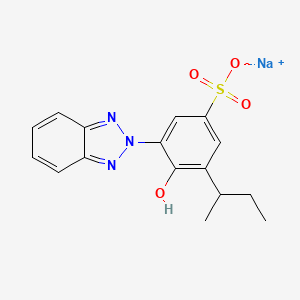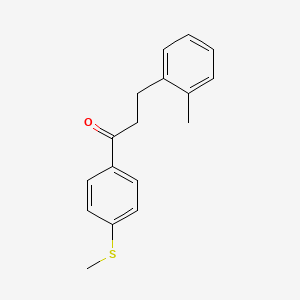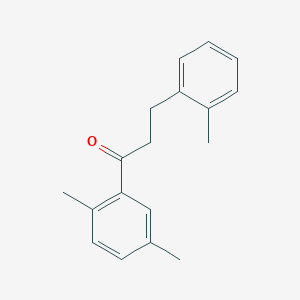
Cyclopentyl 2,4-dimethylphenyl ketone
Descripción general
Descripción
Cyclopentyl 2,4-dimethylphenyl ketone is a chemical compound with the molecular formula C14H18O . It is used in laboratory chemicals .
Synthesis Analysis
The synthesis of ketones like Cyclopentyl 2,4-dimethylphenyl ketone has been a subject of interest in organic chemistry . An efficient five-step protocol for the synthesis of ketamine, a related compound, was developed. This involved the reaction of cyclohexanone with 2-chlorophenyl magnesium bromide, followed by dehydration with acidic ionic liquid . A novel process for the synthesis of ketamine precursor 2-chlorophenyl cyclopentyl ketone from cyclopentanone p-toluenesulfonylhydrazone and 2-chlorobenzaldehyde was also validated .Molecular Structure Analysis
The molecular structure of Cyclopentyl 2,4-dimethylphenyl ketone can be represented by the SMILES stringCc1ccc (CCC (=O)C2CCCC2)cc1 . The InChI key for this compound is GUBZCTLMYSMKCN-UHFFFAOYSA-N . Physical And Chemical Properties Analysis
Cyclopentyl 2,4-dimethylphenyl ketone has a molecular weight of 230.34 g/mol . It has a computed XLogP3-AA value of 4.1, indicating its lipophilicity . It has 0 hydrogen bond donor count and 1 hydrogen bond acceptor count . The compound is considered to have a complexity of 242 .Aplicaciones Científicas De Investigación
Organic Synthesis
Cyclopentyl 2,4-dimethylphenyl ketone: is a valuable compound in organic synthesis. It can serve as a precursor for the synthesis of various benzylic derivatives . Through reactions at the benzylic position, it can undergo free radical bromination or nucleophilic substitution, leading to a range of products useful in further synthetic applications .
Analytical Standards
This compound can be used as an analytical standard in chromatography to help identify and quantify similar compounds in mixtures, ensuring accurate results in pharmaceutical testing .
Safety and Hazards
Direcciones Futuras
The use of environmentally friendly solvents in widely employed reactions is a challenge of vast real interest in contemporary organic chemistry . The development of a practical route to ketones from feedstock chemicals has long been a subject of interest . Therefore, the synthesis and applications of Cyclopentyl 2,4-dimethylphenyl ketone could be a promising direction for future research.
Propiedades
IUPAC Name |
cyclopentyl-(2,4-dimethylphenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O/c1-10-7-8-13(11(2)9-10)14(15)12-5-3-4-6-12/h7-9,12H,3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLJNXLKEJANFMX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)C2CCCC2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00642565 | |
| Record name | Cyclopentyl(2,4-dimethylphenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00642565 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
898791-50-9 | |
| Record name | Cyclopentyl(2,4-dimethylphenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00642565 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![4,7-Dibromobenzo[d]thiazol-2-ol](/img/structure/B1613177.png)



![4-bromo-6-chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1613185.png)